molecular formula C17H20N2O3S B2823336 N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1311531-22-2

N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2823336
CAS No.: 1311531-22-2
M. Wt: 332.42
InChI Key: QCNAOZHWHCCROB-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a dimethoxyphenylmethyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the carboxamide group. The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, while the dimethoxyphenylmethyl group can be added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethoxyphenylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Friedel-Crafts alkylation reagents, Lewis acids

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    This compound: Features a unique combination of functional groups that provide distinct chemical and biological properties.

    N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide:

    N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with similar aromatic structures but different substituents, resulting in varied biological activities and uses.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-N-methyl-6-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-19(17(20)12-6-8-16(23-4)18-10-12)11-13-5-7-14(21-2)9-15(13)22-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNAOZHWHCCROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)OC)OC)C(=O)C2=CN=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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